![molecular formula C24H24N2O4S B3300651 Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 903333-87-9](/img/structure/B3300651.png)
Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Overview
Description
Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, also known as NPD-001, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has potential applications in various fields of scientific research. One of the primary applications is in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to have neuroprotective properties that can prevent the death of neurons and reduce inflammation in the brain. It also has potential applications in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can improve cognitive function and memory. Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone also interacts with certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone has been shown to have several biochemical and physiological effects. It can improve cognitive function and memory, reduce inflammation in the brain, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone in lab experiments is its high potency and specificity. It can be used in small concentrations to achieve significant effects. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. One area of focus is the study of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of focus is the study of its potential applications in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone and its long-term effects on the body.
Conclusion
Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, or Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone, is a novel chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve a high yield of the final product, and it has been shown to have neuroprotective properties, inhibit the growth of cancer cells, and improve cognitive function and memory. While there are limitations to its use in lab experiments, there are several future directions for research on Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone that could lead to significant advances in the field of medicine.
properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-naphthalen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)25-14-12-24(13-15-25)26(16-17-30-24)31(28,29)22-8-2-1-3-9-22/h1-11,18H,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNUWZLLMKKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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